![molecular formula C18H28FN3O B5369362 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide](/img/structure/B5369362.png)
3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide, commonly known as FLP-7, is a synthetic compound that belongs to the family of diazepanes. It is a potent and selective agonist of the neuropeptide Y receptor type 2 (NPY2R), which is a G protein-coupled receptor (GPCR) that is widely distributed in the central nervous system (CNS). FLP-7 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
FLP-7 acts as a selective agonist of 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide, which is a GPCR that is widely distributed in the CNS. Upon binding of FLP-7 to this compound, a series of intracellular signaling pathways are activated, which ultimately leads to the modulation of neurotransmitter release and neuronal activity. The exact mechanism of action of FLP-7 is still under investigation, but it is believed to involve the activation of various second messenger systems, such as cAMP and calcium.
Biochemical and Physiological Effects:
FLP-7 has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to modulate the release of various neurotransmitters, such as serotonin, dopamine, and GABA, which play a crucial role in the regulation of mood, emotion, and reward. FLP-7 has also been shown to reduce anxiety-like behavior and enhance cognitive function in animal models.
実験室実験の利点と制限
The advantages of using FLP-7 in laboratory experiments include its high potency and selectivity for 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide, which allows for precise modulation of neuronal activity. FLP-7 is also stable and can be easily synthesized using SPPS technique. However, the limitations of using FLP-7 in laboratory experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on FLP-7. One potential application is in the treatment of anxiety and depression, where FLP-7 has shown promising results in animal models. Another potential application is in the treatment of addiction, where FLP-7 has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the mechanism of action of FLP-7 and its potential therapeutic applications.
合成法
The synthesis of FLP-7 involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing FLP-7 is the solid-phase peptide synthesis (SPPS) technique, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the support and purified using chromatography techniques.
科学的研究の応用
FLP-7 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction. The selective activation of 3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide by FLP-7 has been shown to modulate the release of various neurotransmitters, such as serotonin, dopamine, and GABA, which play a crucial role in the regulation of mood, emotion, and reward.
特性
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O/c1-14(2)17-13-21(11-8-18(20)23)9-3-10-22(17)12-15-4-6-16(19)7-5-15/h4-7,14,17H,3,8-13H2,1-2H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJTZFWWUVVRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


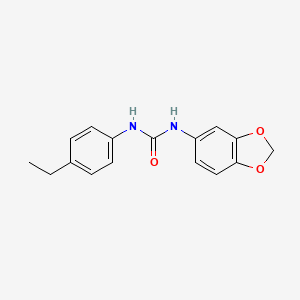
![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)
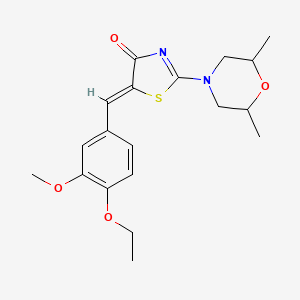
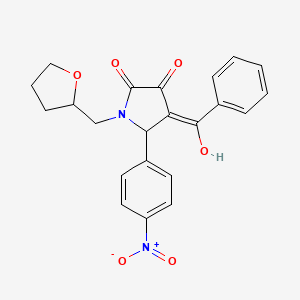
![ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5369326.png)
![1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369327.png)
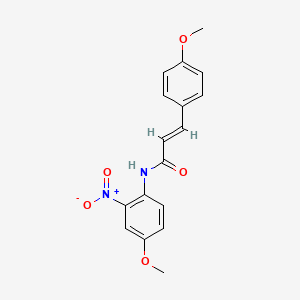
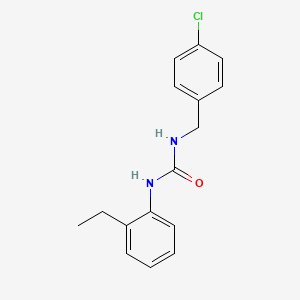
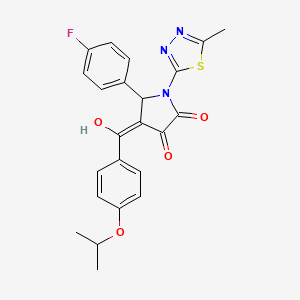
![4-[(4-chloro-2-fluorophenyl)acetyl]morpholine](/img/structure/B5369348.png)
![3-{[(4-ethylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5369354.png)
![1-methyl-6-propyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5369358.png)
![9-isobutyryl-1-methyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5369373.png)